REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:8])[C:4]([F:7])([F:6])[F:5].[H-].[Na+].[Si:11](Cl)([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12]>C1C=CC=CC=1>[CH3:1][N:2]([Si:11]([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12])[C:3](=[O:8])[C:4]([F:7])([F:6])[F:5] |f:1.2|
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
173.34 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
127 g
|
Type
|
reactant
|
Smiles
|
CNC(C(F)(F)F)=O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
To this solution, while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution was then stirred for 4 hours at 4 degrees C
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
After the last addition the solution
|
Type
|
STIRRING
|
Details
|
was stirred for 2 hours at 4 degrees C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The precipitate of sodium chloride was then removed from the reaction mixture by filtration under dry nitrogen
|
Type
|
FILTRATION
|
Details
|
the resulting filter cake
|
Type
|
WASH
|
Details
|
washed twice with 100 ml each of dry benzene
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The remaining yellow solution was fractionally distilled with the distillate at 158-172 degrees C
|
Type
|
CUSTOM
|
Details
|
being collected
|
Type
|
DISTILLATION
|
Details
|
Redistillation of this fraction
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(C(F)(F)F)=O)[Si](C)(C)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |